molecular formula C8H6Cl2FNO2 B1465494 2-(2,4-Dichloro-5-fluorophenoxy)acetamide CAS No. 1211512-26-3

2-(2,4-Dichloro-5-fluorophenoxy)acetamide

Cat. No.: B1465494
CAS No.: 1211512-26-3
M. Wt: 238.04 g/mol
InChI Key: GARSYZHMMHFDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichloro-5-fluorophenoxy)acetamide is an organic compound with the molecular formula C8H6Cl2FNO It is characterized by the presence of dichloro and fluoro substituents on a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-5-fluorophenoxy)acetamide typically involves the reaction of 2,4-dichloro-5-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of chloroacetyl chloride, forming the acetamide linkage .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction conditions, such as temperature and pressure, further improves the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-5-fluorophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted phenoxyacetamides, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-5-fluorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory pathway. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(2,4-dichloro-5-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO2/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARSYZHMMHFDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichloro-5-fluorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichloro-5-fluorophenoxy)acetamide
Reactant of Route 3
2-(2,4-Dichloro-5-fluorophenoxy)acetamide
Reactant of Route 4
2-(2,4-Dichloro-5-fluorophenoxy)acetamide
Reactant of Route 5
2-(2,4-Dichloro-5-fluorophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dichloro-5-fluorophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.